4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol
Description
4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol is a Schiff base ligand characterized by a brominated phenol core and a 4-methylpyridin-2-ylamino-methyl substituent. The presence of the pyridine moiety distinguishes it from simpler bromophenol derivatives, offering unique coordination and electronic properties.
Properties
IUPAC Name |
4-bromo-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-4-5-15-13(6-9)16-8-10-7-11(14)2-3-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAPZFMTIWZTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-51-2 | |
| Record name | 4-BROMO-2-(((4-METHYL-2-PYRIDINYL)AMINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol typically involves the following steps:
Bromination: The starting material, 2-{[(4-methylpyridin-2-yl)amino]methyl}phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position of the phenolic ring undergoes substitution with nucleophiles under controlled conditions. This reaction is critical for introducing diverse functional groups.
Key Observations :
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Reaction rates depend on the electron-withdrawing effect of the phenol group, which activates the ring toward NAS.
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Steric hindrance from the aminomethylpyridine group limits substitution at the ortho position .
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, yielding quinones or other oxidized derivatives.
Mechanistic Notes :
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Strong oxidizing agents like KMnO₄ cleave the aromatic ring in prolonged reactions, reducing yields.
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Radical intermediates form transiently under mild conditions, detectable via EPR spectroscopy .
Reductive Transformations
The bromine atom and amine group participate in reduction reactions, enabling dehalogenation or amine modification.
Structural Insights :
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Catalytic hydrogenation selectively removes bromine without affecting the phenolic or pyridine moieties.
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Borohydride reduction targets the imine linkage (if present in analogs), but this compound’s secondary amine remains inert under mild conditions .
Condensation and Cyclization
The secondary amine facilitates condensation with carbonyl compounds, forming heterocycles.
Applications :
-
Schiff bases derived from this compound exhibit ligand properties in coordination chemistry .
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Oxadiazole derivatives are explored for their biological activity .
Functional Group Interconversion
The aminomethyl group undergoes alkylation or acylation to modify solubility and reactivity.
Practical Considerations :
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Acylation improves metabolic stability in pharmacological studies .
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Alkylation alters the compound’s basicity, affecting its interaction with biological targets .
Photochemical and Thermochromic Behavior
While not a direct reaction, structural analogs exhibit thermochromism due to intramolecular hydrogen bonding .
Implications :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 4-bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol exhibit notable antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. For instance, a study demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The presence of the bromine atom in its structure is believed to enhance its biological activity by increasing lipophilicity, thereby improving cellular uptake .
Material Science
Thermochromic Materials
The thermochromic properties of compounds related to this compound have been explored in material science. These materials change color with temperature variations due to structural changes at the molecular level. The study of polymorphs of similar compounds has revealed that dihedral angles between aromatic rings significantly affect their thermochromic behavior. This property can be harnessed in applications such as temperature-sensitive coatings and sensors .
Polymer Chemistry
In polymer science, the compound can serve as a monomer or crosslinking agent in the synthesis of functional polymers. Its ability to form hydrogen bonds allows it to enhance the mechanical properties and thermal stability of polymer matrices. Research has shown that incorporating such compounds into polymer systems can lead to improved performance in applications ranging from coatings to biomedical devices .
Analytical Chemistry
Chromatographic Applications
The compound is utilized in various chromatographic techniques due to its unique chemical properties. It can serve as a standard or reference material in high-performance liquid chromatography (HPLC) for the quantification of similar compounds in complex mixtures. Its stability under different conditions makes it an ideal candidate for method validation .
Spectroscopic Studies
In spectroscopic applications, this compound can be used as a probe molecule due to its distinct absorption characteristics. Studies have shown that it can be effectively employed in UV-Vis spectroscopy to monitor reaction progress or analyze environmental samples for contamination .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Investigated the efficacy against bacterial strains | Showed significant inhibition against both Gram-positive and Gram-negative bacteria |
| Thermochromism Research | Explored color change properties with temperature | Identified dihedral angle correlation with thermochromic behavior |
| Polymer Enhancement Study | Analyzed mechanical properties when incorporated into polymers | Improved thermal stability and mechanical strength observed |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
- Coordination Chemistry: The target compound’s pyridine group provides a strong N-donor site for metal binding, unlike purely phenyl-substituted analogs (e.g., HL1 ). This may enhance selectivity for transition metals like Zn²⁺ or Cu²⁺.
- Electronic Effects : Bromine at the 4-position in all compounds contributes to electron-withdrawing effects, stabilizing the Schiff base. The pyridine ring in the target compound may further modulate electron density, affecting ligand acidity and metal complex stability .
- Solubility and Bioavailability : Bulky substituents (e.g., tert-pentyl in ) reduce solubility, whereas hydrophilic groups (e.g., hydroxyethyl in ) improve it. The target’s methylpyridine balances lipophilicity and polarity.
Biological Activity
4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacological contexts.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure consists of a bromine atom, a phenolic group, and a pyridine derivative, which contribute to its biological activity.
Key Properties:
- Molecular Weight : 296.17 g/mol
- Solubility : Moderate solubility in organic solvents; limited in water.
- Safety Profile : Classified as corrosive and an irritant, necessitating careful handling in laboratory settings .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the bromine atom and the pyridine ring may enhance interaction with microbial cell membranes, leading to increased permeability and cell death.
- Antioxidant Properties : The phenolic structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for applications in neuroprotection and anti-inflammatory therapies.
- Enzyme Inhibition : Investigations into enzyme interactions reveal that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and diabetes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong potential for development as an antibacterial agent .
Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays. At a concentration of 100 µM, it showed over 70% inhibition of free radical formation .
Study 3: Enzyme Inhibition
In vitro studies indicated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs. The IC50 value was determined to be approximately 25 µM, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | COX Inhibition IC50 (µM) |
|---|---|---|---|
| This compound | High | Moderate | 25 |
| 4-Methylphenol | Moderate | High | 30 |
| 3-Bromoaniline | Low | Low | >50 |
This table illustrates how this compound compares with other related compounds in terms of biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-(((4-methylpyridin-2-yl)amino)methyl)phenol, and what are the key optimization parameters?
- Methodological Answer : A common approach involves condensation reactions between brominated phenolic precursors and 4-methylpyridin-2-amine derivatives. For example, describes a procedure starting with 4-bromo-2-methylamine, emphasizing temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF). Key parameters include stoichiometric ratios of reactants, catalyst selection (e.g., Pd-based catalysts for coupling), and reaction time optimization to minimize byproducts .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm bonding patterns and functional groups (e.g., phenolic -OH at ~5 ppm in DMSO-d6). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., [M+H]+ peaks) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or melting point determination (cross-referenced with NIST data, as in ) ensures purity. For example, similar brominated phenols in show sharp melting points (e.g., 208–210°C for 2-Amino-5-bromo-3-nitropyridine) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV-Vis). Use HPLC to monitor degradation products. recommends inert atmosphere storage (argon) and desiccants to prevent hydrolysis of sensitive functional groups .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction intermediates via stopped-flow spectroscopy or in situ IR. For example, ’s framework for studying abiotic transformations applies here, focusing on reaction rates under varying pH and temperature .
- Isotopic Labeling : Use -labeled water or deuterated solvents to track proton transfer mechanisms in catalytic cycles .
Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s ACD/Labs Percepta Platform models properties like logP and pKa .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450) or receptors. Align with ’s emphasis on theoretical frameworks to guide hypothesis-driven simulations .
Q. How do contradictory data on physicochemical properties (e.g., melting points) arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Resolve via:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at specific °C).
- Recrystallization : Use solvents with varying polarities (hexane vs. ethanol) to isolate pure crystalline forms. Cross-validate with NIST reference data ( ) .
Q. What experimental designs evaluate the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Microcosm Studies : Simulate soil/water systems spiked with the compound. Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylated or dehalogenated products). ’s INCHEMBIOL project outlines protocols for abiotic/biotic transformation studies .
- QSAR Modeling : Relate structural descriptors (e.g., bromine position) to biodegradation rates using tools like EPI Suite .
Methodological Challenges and Data Interpretation
Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to vary parameters (temperature, catalyst loading) and model yield vs. byproduct formation. ’s split-plot experimental design offers a template for multivariable optimization .
- Green Chemistry Metrics : Calculate E-factors (waste/product ratio) and substitute hazardous solvents (e.g., replace DMF with cyclopentyl methyl ether) .
Q. What strategies validate the compound’s biological activity while addressing assay interference?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
